molecular formula C14H12O3 B119463 4-Naphthalen-1-yl-4-oxo-butyric acid CAS No. 4653-13-8

4-Naphthalen-1-yl-4-oxo-butyric acid

Cat. No.: B119463
CAS No.: 4653-13-8
M. Wt: 228.24 g/mol
InChI Key: YNEXYDHOGAIPHO-UHFFFAOYSA-N
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Description

4-Naphthalen-1-yl-4-oxo-butyric acid is an organic compound that features a naphthalene ring attached to a butanoic acid chain with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Naphthalen-1-yl-4-oxo-butyric acid typically involves the reaction of 1-naphthylacetic acid with a suitable reagent to introduce the ketone functionality. One common method is the Friedel-Crafts acylation, where 1-naphthylacetic acid reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Naphthalen-1-yl-4-oxo-butyric acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

    Reduction: Formation of 4-(1-Naphthyl)-4-hydroxybutanoic acid.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

4-Naphthalen-1-yl-4-oxo-butyric acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Naphthalen-1-yl-4-oxo-butyric acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the naphthalene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-Naphthylacetic acid: A precursor in the synthesis of 4-Naphthalen-1-yl-4-oxo-butyric acid.

    1-Naphthol: A naphthalene derivative with a hydroxyl group instead of a ketone.

    Naphthylphthalamic acid: Another naphthalene derivative with different functional groups.

Uniqueness: this compound is unique due to its combination of a naphthalene ring and a butanoic acid chain with a ketone group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-naphthalen-1-yl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-13(8-9-14(16)17)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEXYDHOGAIPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298890
Record name 4-(1-Naphthyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4653-13-8
Record name 4653-13-8
Source DTP/NCI
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Record name 4-(1-Naphthyl)-4-oxobutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(naphthalen-1-yl)-4-oxobutanoic acid
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Synthesis routes and methods I

Procedure details

A mixture of naphthalene (40 g) and succinic anhydride (20 g) was added to a well stirred suspension of aluminum trichloride (55 g) in nitrobenzene (140 ml). The resulting mixture was stirred overnight at room temperature. The mixture was then poured slowly onto ice-water (600 g) and acidified with 6N-hydrochloric acid. The crude acid was filtered, washed with water until washings were neutral and recrystallized from ethanol yielding the product (m.p. 170°-172° C.).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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